molecular formula C14H19N5O B11749631 (3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidine-1-carbaldehyde

(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidine-1-carbaldehyde

Cat. No.: B11749631
M. Wt: 273.33 g/mol
InChI Key: IWOOTPDLQXSWDV-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a pyrrolopyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidine-1-carbaldehyde typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrrolopyrimidine group. Key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the pyrrolopyrimidine moiety via nucleophilic substitution reactions.

    Aldehyde Formation: Oxidation of the corresponding alcohol to form the aldehyde group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the piperidine or pyrrolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidine-1-carbaldehyde involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the piperidine ring and pyrrolopyrimidine moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carbaldehyde

InChI

InChI=1S/C14H19N5O/c1-10-4-6-19(9-20)7-12(10)18(2)14-11-3-5-15-13(11)16-8-17-14/h3,5,8-10,12H,4,6-7H2,1-2H3,(H,15,16,17)/t10-,12+/m1/s1

InChI Key

IWOOTPDLQXSWDV-PWSUYJOCSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C=O

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C=O

Origin of Product

United States

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